Cas no 1806956-26-2 (4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine)
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine
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- Inchi: 1S/C8H8F2N2O3/c1-4-5(7(9)10)3-6(12(13)14)11-8(4)15-2/h3,7H,1-2H3
- InChI Key: HJMDXUPMYMJJLE-UHFFFAOYSA-N
- SMILES: FC(C1C=C([N+](=O)[O-])N=C(C=1C)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 2.3
- Topological Polar Surface Area: 67.9
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020801-250mg |
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine |
1806956-26-2 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029020801-500mg |
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine |
1806956-26-2 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
| Alichem | A029020801-1g |
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine |
1806956-26-2 | 95% | 1g |
$2,750.25 | 2022-03-31 |
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine
4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine: A Comprehensive Overview
The compound 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine, identified by the CAS number 1806956-26-2, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridines, which are aromatic heterocycles with a nitrogen atom in the ring. The presence of multiple functional groups, including a difluoromethyl group, a methoxy group, a methyl group, and a nitro group, makes this compound unique and versatile in its chemical properties and potential uses.
The structure of 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine is characterized by its pyridine ring with substituents at positions 2, 3, 4, and 6. The nitro group at position 6 imparts strong electron-withdrawing effects, while the methoxy group at position 2 contributes electron-donating properties. The methyl group at position 3 adds steric bulk, and the difluoromethyl group at position 4 introduces both electron-withdrawing and steric effects. This combination of substituents results in a molecule with complex electronic interactions, making it an interesting subject for both theoretical and experimental studies.
Recent research has focused on the synthesis and characterization of this compound. Studies have highlighted its potential as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. The nitro group is often used as a directing group in further substitution reactions, while the methoxy group can serve as a protecting group during multi-step synthesis processes. The presence of fluorine atoms in the difluoromethyl group also makes this compound suitable for applications requiring fluorinated intermediates.
In terms of physical properties, 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine is typically a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for solution-phase reactions. The compound is stable under normal conditions but may decompose under harsh conditions such as high temperatures or strong acidic or basic environments.
The synthesis of this compound involves a multi-step process that typically starts with a pyridine derivative. The introduction of the nitro group is often achieved through nitration using mixed acid (concentrated sulfuric acid and nitric acid). The methoxy group can be introduced via nucleophilic aromatic substitution or through protection-deprotection strategies. The methyl and difluoromethyl groups are introduced using alkylation or fluorination techniques, depending on the specific conditions required.
One of the most promising applications of 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine lies in its use as an intermediate in drug discovery. The combination of electron-withdrawing and electron-donating groups makes it an ideal candidate for modulating biological activity in pharmaceutical compounds. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways.
In addition to pharmaceutical applications, this compound has shown potential in agrochemicals. Its ability to act as an herbicide or insecticide has been explored in recent research. The presence of fluorine atoms enhances its bioavailability and stability, making it a valuable component in agricultural chemicals.
The environmental impact of 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine has also been a topic of interest. Studies have indicated that it undergoes biodegradation under aerobic conditions, but its persistence in certain environments remains a concern. Regulatory agencies are continuously monitoring its use to ensure compliance with environmental standards.
In conclusion, 4-(Difluoromethyl)-2-methoxy-3-methyl-6-nitropyridine, CAS No: 1806956-26-2, is a multifaceted organic compound with significant potential across various industries. Its unique chemical structure and functional groups make it an invaluable tool in synthetic chemistry, pharmaceuticals, and agrochemicals. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in modern chemistry.
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